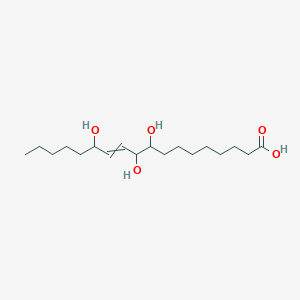

9,10,13-trihydroxyoctadec-11-enoic acid

描述

Structure

3D Structure

属性

分子式 |

C18H34O5 |

|---|---|

分子量 |

330.5 g/mol |

IUPAC 名称 |

9,10,13-trihydroxyoctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23) |

InChI 键 |

NTVFQBIHLSPEGQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |

同义词 |

9,10,13-trihydroxyoctadec-11-enoic acid |

产品来源 |

United States |

Occurrence and Natural Distribution of 9,10,13 Trihydroxyoctadec 11 Enoic Acid

Endogenous Presence in Plant Species and Tissues

The biosynthesis of oxidized fatty acids, or oxylipins, is a widespread phenomenon in the plant kingdom. These molecules are involved in various physiological processes. While research into the precise distribution of every oxylipin is ongoing, evidence points to the presence of 9,10,13-trihydroxyoctadec-11-enoic acid and its isomers in several plant species.

Identification in Specific Botanical Sources (e.g., Pisum sativum L., Arabidopsis thaliana, Dendrobium nobile)

The Human Metabolome Database has identified this compound as a compound found in plants, specifically noting its presence in the garden onion (Allium cepa) hmdb.ca. While direct identification of this exact compound in Pisum sativum L. (pea) and Arabidopsis thaliana is not explicitly detailed in the searched literature, the enzymatic pathways for its creation are known to exist in these species. For instance, Arabidopsis thaliana possesses 13-lipoxygenase (13-LOX) enzymes which are critical in the production of various oxylipins from polyunsaturated fatty acids nih.gov.

Isomers of this compound are more widely reported. For example, 9,12,13-trihydroxy-10(E)-octadecenoic acid, also known as pinellic acid, has been identified in tomato (Solanum lycopersicum) and cardoon (Cynara cardunculus) nih.gov. Another isomer, 9,10,13-trihydroxy-11(E)-octadecenoic acid, has been found in potato (Solanum tuberosum).

Differential Accumulation Patterns Across Plant Organs and Developmental Stages

The concentration of trihydroxy fatty acids can vary significantly between different parts of a plant and throughout its life cycle. Although direct studies on the accumulation patterns of this compound are limited, research on its isomer, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato fruits provides valuable insight. The levels of this compound were found to decrease in the mesocarp (flesh) and endocarp (pulp) as the fruit matured. In contrast, in the epicarp (skin), the concentration initially declined during the mature-green stage but then increased as the fruit changed color. This suggests a potential role for these compounds in the processes of fruit development and ripening.

Detection and Production in Microbial Systems

Microorganisms are proficient biocatalysts, capable of transforming a wide range of organic molecules, including fatty acids, into novel compounds.

Microbial Bioconversion of Fatty Acids by Bacterial and Fungal Strains (e.g., Pseudomonas aeruginosa PR3)

The bacterium Pseudomonas aeruginosa, particularly strain PR3, is notable for its ability to convert linoleic acid into hydroxylated fatty acids. Research has shown that this strain produces an equimolar mixture of two trihydroxy fatty acids: 9,10,13-trihydroxy-11(E)-octadecenoic acid and its isomer, 9,12,13-trihydroxy-10(E)-octadecenoic acid. This bioconversion process is reportedly enhanced by the presence of certain metal ions, specifically Fe²⁺ and Cu²⁺. Pseudomonas aeruginosa PR3 is a versatile biocatalyst, also capable of producing other hydroxy fatty acids from different unsaturated fatty acid substrates.

Table 1: Microbial Production of Trihydroxyoctadecenoic Acids

| Microorganism | Substrate | Product(s) |

|---|---|---|

| Pseudomonas aeruginosa PR3 | Linoleic Acid | 9,10,13-trihydroxy-11(E)-octadecenoic acid & 9,12,13-trihydroxy-10(E)-octadecenoic acid |

| Saprolegnia parasitica | Linoleic Acid | 9,10,13- and 9,12,13-TODE |

| Solanum tuberosum | Linoleic Acid | 9,10,13- and 9,12,13-TODE |

Ecological Implications of Microbial TriHOME Production

The production of hydroxy fatty acids by soil and plant-associated microbes is not merely a biochemical curiosity; it has significant ecological implications. These compounds often exhibit biological activities that can influence the microbe's environment and its interactions with other organisms. For instance, the mixture of trihydroxyoctadecenoic acids produced by Pseudomonas aeruginosa PR3 has demonstrated anti-fungal properties.

Occurrence in Mammalian Biological Samples and Fluids (e.g., Human Blood Serum Metabolite, Bronchoalveolar Lavage Fluid)

Trihydroxyoctadecenoic acids, including this compound, are also found in mammals, where they are typically products of fatty acid metabolism. This compound is classified as a long-chain fatty acid and an octadecanoid hmdb.ca.

It has been specifically identified as a human blood serum metabolite nih.govebi.ac.uk. Its presence in the bloodstream indicates it is part of the human metabolome, the complete set of small-molecule chemicals found within a biological sample. The formation of these trihydroxy metabolites in vascular tissue is thought to occur from the conversion of various polyunsaturated fatty acids hmdb.ca. While its presence in blood serum is documented, specific detection in other bodily fluids such as bronchoalveolar lavage fluid has not been detailed in the reviewed literature. The concentration of these metabolites can differ significantly between species hmdb.ca.

Biosynthetic Pathways and Metabolic Transformations of 9,10,13 Trihydroxyoctadec 11 Enoic Acid

Elucidation of Precursors and Initiating Substrates for TriHOME Biosynthesis

The formation of TriHOME begins with the availability of specific precursor molecules, primarily polyunsaturated fatty acids, which then undergo a series of enzymatic conversions.

Linoleic Acid as a Primary Polyunsaturated Fatty Acid Precursor

Linoleic acid is the fundamental precursor for the biosynthesis of TriHOME. nih.govmetabolomics.se As the most consumed polyunsaturated fatty acid in the Western diet, its increased intake has raised questions about its effects on chronic inflammation. metabolomics.se In human eosinophils, the synthesis of TriHOMEs has been observed following incubation with linoleic acid. nih.gov This essential fatty acid serves as the initial substrate for a cascade of enzymatic reactions that ultimately lead to the various isomers of TriHOME. metabolomics.senih.gov

Role of Hydroperoxide Intermediates (e.g., 13-HpODE) in Enzymatic Conversions

A critical step in the biosynthesis of TriHOME involves the formation of hydroperoxide intermediates. Specifically, 13-hydroperoxyoctadecadienoic acid (13-HpODE) has been identified as a key intermediate. nih.govresearchgate.net The oxidation of linoleic acid leads to the production of 13-HpODE. mdpi.com Studies have shown that while the replacement of linoleic acid with 13-hydroxyoctadecadienoic acid (13-HODE) abolished TriHOME synthesis, the addition of 13-HpODE increased its formation. nih.govmetabolomics.seresearchgate.net This indicates the essential role of this hydroperoxide in the pathway leading to TriHOME. 13(S)-HPODE is a primary product of the 15-lipoxygenase pathway acting on linoleic acid and is a relatively unstable metabolite that is quickly converted to other products. hmdb.ca

Enzymatic Mechanisms Leading to TriHOME Formation

The conversion of linoleic acid to TriHOME is not a spontaneous process but is meticulously controlled by a series of enzymes. These enzymes exhibit specificity and work in a coordinated manner to produce the final TriHOME molecule.

Characterization of Lipoxygenase (LOX) Isoforms and their Catalytic Specificity

Lipoxygenases (LOXs) are a family of enzymes that catalyze the addition of molecular oxygen to polyunsaturated fatty acids. nih.govmdpi.com In the context of TriHOME synthesis in human eosinophils, 15-lipoxygenase (15-LOX) plays a crucial role. nih.govmetabolomics.se The TriHOMEs produced by eosinophils predominantly have a 13(S) configuration, which is indicative of 15-LOX-mediated synthesis. nih.govresearchgate.net Inhibition of 15-LOX has been shown to block the formation of TriHOMEs. nih.govmetabolomics.se However, other cell types, such as the mast cell line LAD2, produce TriHOMEs with a predominantly 13(R) configuration, suggesting the involvement of different synthetic routes, possibly independent of 15-LOX. nih.govmetabolomics.se This highlights the existence of multiple LOX-dependent pathways for TriHOME formation.

Involvement of Allene (B1206475) Oxide Synthase and Epoxide Hydrolase in Cascade Reactions

Following the initial lipoxygenase-catalyzed reaction, other enzymes are involved in the metabolic cascade. Allene oxide synthase (AOS) and epoxide hydrolase are two such enzymes. AOS, a type of cytochrome P450, can act on hydroperoxides to form an unstable allene oxide. nih.govgsartor.org This allene oxide can then be further metabolized. While some studies suggest that TriHOME formation in eosinophils is largely independent of soluble epoxide hydrolase activity, the involvement of these enzymes in other cell types or pathways cannot be completely ruled out. nih.govmetabolomics.seresearchgate.net In plants, TriHOMEs have been linked to epoxyalcohol synthases, which, along with allene oxide synthase, are part of the CYP74 family of cytochrome P450 enzymes. researchgate.net

Contributions of Cytochrome P450 Enzymes to TriHOME Metabolism

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds. nih.gov Research indicates that TriHOME synthesis in eosinophils is largely independent of cytochrome P450 activities. nih.govmetabolomics.seresearchgate.net However, in other biological systems, such as plants, cytochrome P450 enzymes, specifically from the CYP74 family which includes allene oxide synthase, are implicated in the formation of TriHOMEs. researchgate.net The formation of a related compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, has been observed in tomatoes. researchgate.net This suggests that the contribution of cytochrome P450 enzymes to TriHOME metabolism may be species- and tissue-specific.

Data Tables

Table 1: Key Molecules in the Biosynthesis of 9,10,13-Trihydroxyoctadec-11-enoic Acid

| Compound Name | Abbreviation | Role in Biosynthesis |

| This compound | TriHOME | Final product of the biosynthetic pathway. nih.govnih.gov |

| Linoleic Acid | LA | Primary polyunsaturated fatty acid precursor. nih.govmetabolomics.se |

| 13-Hydroperoxyoctadecadienoic acid | 13-HpODE | Key hydroperoxide intermediate. nih.govresearchgate.net |

| 13-Hydroxyoctadecadienoic acid | 13-HODE | A related metabolite, its replacement of linoleic acid abolishes TriHOME synthesis. nih.govmetabolomics.se |

| 15-Lipoxygenase | 15-LOX | Key enzyme in eosinophils catalyzing the initial step. nih.govmetabolomics.se |

| Allene Oxide Synthase | AOS | An enzyme that can act on hydroperoxide intermediates. nih.govgsartor.org |

| Epoxide Hydrolase | An enzyme potentially involved in the metabolic cascade. nih.govresearchgate.net | |

| Cytochrome P450 | CYP | A family of enzymes with potential species-specific roles. researchgate.netresearchgate.net |

Mechanistic Research on the Biological Activities of 9,10,13 Trihydroxyoctadec 11 Enoic Acid

Cellular and Molecular Modulations by 9,10,13-Trihydroxyoctadec-11-enoic Acid

As a member of the oxylipin family, this compound is part of a class of oxygenated fatty acids known to be crucial signaling molecules. While detailed research on this specific compound is still emerging, the broader context of oxylipin activity provides a framework for understanding its cellular and molecular effects.

Identification of Specific Molecular Targets and Receptors

The specific molecular targets and receptors for this compound are not yet fully elucidated in the scientific literature. However, it is known to be a plant metabolite, and its classification as a long-chain fatty acid suggests potential interactions with proteins and enzymes involved in lipid metabolism and signaling. nih.gov Databases such as PubChem note its classification within the lipid maps system, but specific receptor binding studies for this particular molecule are limited. nih.gov Further research is required to identify the precise protein targets through which it exerts its biological functions.

Influence on Intracellular Signaling Cascades and Gene Expression

The influence of this compound on intracellular signaling is inferred from the well-documented roles of related oxylipins in plant biology. Plant oxylipins are known to be key regulators of defense gene expression and signaling pathways related to stress responses. nih.gov For instance, a study on a closely related isomer, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato fruits suggests its involvement in metabolic pathways that could influence cellular signaling during fruit maturation. researchgate.net The degradation of this compound via β-oxidation in plant tissues points to its integration into the broader metabolic and signaling networks of the cell. researchgate.net

Roles in Plant Stress Responses and Defense Mechanisms

Evidence strongly suggests that this compound and its isomers play a role in how plants respond to environmental stressors, including pathogens and developmental cues.

Participation in Plant-Pathogen Interaction Pathways

Plant oxylipins are integral to the plant's defense arsenal (B13267) against a wide array of pathogens. nih.gov Research on Arabidopsis thaliana infected with the fungal pathogen Verticillium longisporum revealed significant changes in the abundance of various oxylipins in the apoplast, the area outside the plasma membrane, which is a key battleground during plant-pathogen interactions. ebi.ac.uk Among the altered metabolites were compounds structurally related to this compound, indicating their participation in the plant's defense response. ebi.ac.uk These molecules are believed to contribute to defense by reinforcing the cell wall and acting as signaling compounds. ebi.ac.uk A study focusing on an isomer, 9,12,13-trihydroxy-10(E)-octadecenoic acid, also hypothesized its involvement in plant defense responses within tomato fruits. researchgate.net

Regulation of Plant Development and Maturation Processes

The involvement of this compound in plant development is suggested by studies on its isomers. In tomato fruits, the endogenous levels of 9,12,13-trihydroxy-10(E)-octadecenoic acid were found to fluctuate during the maturation process. researchgate.net Specifically, its concentration decreased in the mesocarp and endocarp as the fruit ripened, while in the epicarp, it declined initially before increasing during the color change phase. researchgate.net This dynamic regulation suggests that the compound could be involved in controlling the intricate processes of fruit development and ripening. researchgate.net

Elucidation of Antimicrobial Mechanisms of Action

A significant aspect of the biological activity of this compound is its potential to inhibit the growth of microorganisms. A large-scale assessment of various plant oxylipins demonstrated that many of these compounds possess direct antimicrobial properties against a range of plant pathogens, including bacteria, oomycetes, and fungi. nih.gov

The study revealed that the majority of the 43 tested oxylipins could impair the growth of at least one microbe, with 26 showing inhibitory effects against three or more different pathogens. nih.gov This suggests that this compound, as a member of this family, likely contributes to plant defense through direct antimicrobial action. The proposed mechanisms are multifaceted, potentially involving the disruption of microbial cell membranes or interference with essential metabolic processes. Interestingly, the research also showed that some microorganisms have evolved the ability to detoxify these oxylipins, for example, by reducing hydroperoxides or through β-oxidation, indicating a dynamic co-evolutionary relationship between plants and their pathogens. nih.gov

The following table provides a summary of the research findings on the antimicrobial activity of plant oxylipins, which is relevant for understanding the potential action of this compound.

| Research Finding | Organisms Affected | Implication for this compound |

| Broad-spectrum antimicrobial activity of plant oxylipins nih.gov | Bacteria, oomycetes, and fungi | Likely possesses direct antimicrobial properties against a range of plant pathogens. |

| Inhibition of mycelial growth and spore germination by several oxylipins nih.gov | Eukaryotic microbes | May interfere with the growth and reproduction of fungal and oomycete pathogens. |

| Detoxification of oxylipins by some microbes nih.gov | Botrytis cinerea, Cladosporium herbarum | The effectiveness of its antimicrobial action may vary depending on the pathogen's ability to metabolize it. |

Investigations into Antifungal Properties

Direct mechanistic research into the specific antifungal properties of this compound is not extensively documented in current scientific literature. However, the broader class of oxygenated fatty acids, to which this compound belongs, has been noted for its antimicrobial potential. Studies on various plant extracts and microbial sources have identified related fatty acid derivatives with fungicidal activity. For instance, other complex fatty acids have been shown to disrupt fungal cell membranes and interfere with essential cellular processes. The potential mechanisms of action for antifungal lipids often involve the perturbation of the fungal cell membrane's integrity, leading to increased permeability and eventual cell lysis. Furthermore, some fatty acids can inhibit enzymes crucial for fungal growth and development. While these general mechanisms are established for some fatty acids, specific investigations are required to determine if this compound employs similar or novel antifungal strategies.

Studies on Antibacterial Activities

Similar to its antifungal properties, the specific antibacterial mechanisms of this compound have not been a primary focus of dedicated research. Nevertheless, research on structurally similar compounds provides a basis for potential antibacterial action. A study on the chemical constituents from Hedyotis pilulifera identified a related compound, 9,12,13-trihydroxyoctadeca-10E,15Z-dienoic acid, which was isolated and noted for its presence among other bioactive compounds. nih.gov Generally, long-chain fatty acids can exert antibacterial effects by disrupting the bacterial cell membrane, inhibiting nutrient uptake, and interfering with the electron transport chain, which is vital for bacterial respiration. Some fatty acids have also been found to inhibit bacterial enzymes, such as those involved in fatty acid synthesis, leading to a halt in proliferation. For example, studies on various natural extracts have shown that compounds like 9,12-octadecadienoic acid possess inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The relevance of these mechanisms to this compound remains to be elucidated through direct experimental investigation.

Contribution to Inflammatory Regulatory Networks

Mechanisms Underlying Anti-inflammatory Effects

While direct mechanistic studies on this compound's anti-inflammatory effects are limited, significant insights can be drawn from research on a closely related oxidized linoleic acid metabolite, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE). nih.gov Research on 13-KODE has revealed that it exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.gov One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 13-KODE has been shown to suppress the activation of NF-κB. nih.gov

Another significant mechanism is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov MAPKs are key regulators of cellular processes, including inflammation. nih.gov The study on 13-KODE demonstrated its ability to inhibit the phosphorylation of MAPKs, thereby dampening the inflammatory cascade. nih.gov Furthermore, this related compound has been found to activate the Nrf2/HO-1 signaling pathway, a protective mechanism against oxidative stress, which is often intertwined with inflammation. nih.gov Given the structural similarities, it is plausible that this compound may share some of these anti-inflammatory mechanisms, although this requires direct verification.

Modulation of Pro-inflammatory Mediator Production

The production of pro-inflammatory mediators is a hallmark of the inflammatory response. Research on the related compound, 13-KODE, has provided detailed findings on how such molecules can modulate the production of these mediators. In macrophage cell lines stimulated with LPS, 13-KODE was found to significantly decrease the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This inhibition was observed at both the protein secretion and gene expression levels. nih.gov

The table below summarizes the observed effects of the related compound 13-KODE on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, as reported in the literature. nih.gov

| Pro-inflammatory Mediator | Effect of 13-KODE Treatment | Molecular Level of Regulation |

| TNF-α | Decrease in production | Inhibition of gene expression and secretion |

| IL-1β | Decrease in production | Inhibition of gene expression and secretion |

| Nitric Oxide (NO) | Decrease in production | - |

These findings on 13-KODE suggest that structurally similar compounds like this compound could potentially exert their anti-inflammatory effects by suppressing the production of these critical mediators, thereby controlling the intensity of the inflammatory response. However, direct experimental evidence for this compound is necessary to confirm these activities.

Interactions with Lipid Metabolism and Transport Processes

This compound, also known as 9,10,13-TriHOME, is recognized as a human blood serum metabolite and is classified as a long-chain fatty acid. nih.gov Its structure indicates its origin from the oxidative metabolism of linoleic acid, a common 18-carbon polyunsaturated fatty acid. metabolomics.se As a metabolite, it is intrinsically involved in fatty acid metabolism pathways.

The Human Metabolome Database lists 9,10,13-TriHOME as being associated with fatty acid and lipid metabolism, as well as lipid transport processes. While specific transport proteins for this compound have not been definitively identified, it is understood that as a fatty acid, its movement across cellular membranes and within the circulatory system is likely facilitated by fatty acid binding proteins and lipoproteins. The metabolism of such trihydroxy fatty acids can potentially lead to their incorporation into more complex lipids or their degradation through beta-oxidation to generate energy. The presence of multiple hydroxyl groups, however, may necessitate specific enzymatic pathways for its metabolism compared to its parent fatty acid, linoleic acid.

Research into Neurological and Morphogenetic Roles

Currently, there is a significant lack of scientific literature and research specifically investigating the neurological and morphogenetic roles of this compound. While other lipid molecules and fatty acid derivatives have been shown to play critical roles in brain development, neuronal signaling, and morphogenetic processes during embryonic development, no such functions have yet been attributed to this compound. This represents a gap in the current understanding of the biological functions of this particular compound.

Involvement in Oxidative Stress Responses

This compound is a member of the trihydroxyoctadecenoic acids (TriHOMEs), which are oxidized derivatives of linoleic acid. metabolomics.se These compounds are classified as oxylipins, signaling molecules that play a role in a variety of physiological and pathological processes, including inflammation, which is intrinsically linked to oxidative stress. metabolomics.senih.gov The formation of this compound can occur through both enzymatic and non-enzymatic pathways involving the oxidation of linoleic acid, a process that can be initiated by reactive oxygen species (ROS). metabolomics.se

Research has indicated that TriHOMEs, including the 9,10,13-isomer, have potential physiological relevance in inflammatory processes. metabolomics.senih.gov A significant finding in this area is the detection of elevated levels of TriHOME isomers in the bronchoalveolar lavage fluid of patients with Chronic Obstructive Pulmonary Disease (COPD). nih.gov COPD is a chronic inflammatory lung disease characterized by significant oxidative stress. The increased presence of TriHOMEs in this context suggests their involvement in the biochemical pathways associated with the disease's inflammatory and oxidative stress responses. nih.gov While the precise mechanisms are still under investigation, the role of these oxidized lipids as signaling molecules in inflammatory cascades is an active area of research. metabolomics.se

The table below summarizes key research findings regarding the involvement of TriHOMEs in biological processes related to oxidative stress.

| Research Finding | Biological Context | Implication for Oxidative Stress Response |

| Elevated levels of TriHOME isomers | Bronchoalveolar lavage fluid of COPD patients | Suggests a role in the inflammatory and oxidative stress pathways of the disease. nih.gov |

| Classification as oxylipins | General | Oxylipins are known signaling molecules in inflammatory processes, which are closely linked to oxidative stress. metabolomics.se |

| Formation from linoleic acid oxidation | General | The synthesis of this compound is a direct consequence of lipid peroxidation, a hallmark of oxidative stress. metabolomics.se |

Biological Role in Off-Flavor Induction in Food Matrices

The development of off-flavors is a major cause of quality deterioration in many food products, particularly those rich in polyunsaturated fatty acids like linoleic acid. nih.gov The oxidation of these fatty acids leads to the formation of a complex mixture of volatile and non-volatile compounds that can impart undesirable sensory characteristics. nih.gov

This compound is a non-volatile oxidation product of linoleic acid. metabolomics.se Its formation is a result of lipid peroxidation, a process that also generates volatile off-flavor compounds. While this compound itself may not be volatile, its presence is an indicator of oxidative degradation in a food product.

Interestingly, research has suggested a direct contribution of TriHOMEs to the sensory profile of some food products. For instance, TriHOMEs have been identified in beer, where it is suggested they may contribute to the characteristic bitter taste. metabolomics.se This indicates that not all sensory impacts of lipid oxidation products are necessarily considered defects in all contexts.

However, it is also important to note that for the isolated this compound, no specific odor or flavor descriptions have been officially documented, and it is often recommended for non-flavor use in industrial applications. thegoodscentscompany.com This could imply that its contribution to off-flavor is either subtle, part of a complex mixture of compounds, or that different isomers possess different sensory properties.

The table below outlines the formation and potential sensory impact of this compound in food.

| Food Matrix | Formation Pathway | Potential Sensory Impact |

| General (foods containing linoleic acid) | Oxidation of linoleic acid | Indicator of lipid peroxidation, which is associated with off-flavors. |

| Beer | Enzymatic or non-enzymatic oxidation of linoleic acid during brewing | May contribute to bitterness. metabolomics.se |

Advanced Analytical Methodologies for the Characterization and Quantification of 9,10,13 Trihydroxyoctadec 11 Enoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of complex mixtures, enabling the separation of individual components for subsequent identification and quantification. For a compound like 9,10,13-trihydroxyoctadec-11-enoic acid, which is often found in intricate biological matrices, the choice of an appropriate chromatographic method is critical for accurate analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Complex Mixture Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) stands out for its high resolution, speed, and sensitivity in analyzing complex biological samples. nih.gov The use of columns with sub-2 µm particles allows for more efficient separation compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov

In the context of trihydroxyoctadecenoic acids, a UHPLC-MS/MS workflow has been developed for the quantification of this compound (9,10,13-TriHOME) and its isomers. This methodology is crucial for distinguishing between the various diastereomers present in biological fluids. A key aspect of this workflow is the rapid quantification of diastereomer pairs using reversed-phase UHPLC-MS/MS, which can then be followed by chiral HPLC-MS/MS for the resolution of all 16 TriHOME isomers. nih.gov

A typical reversed-phase UHPLC method for the separation of 9,10,13-TriHOME diastereomers employs a C18 column. The mobile phase often consists of a gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% acetic acid) and an organic solvent mixture (e.g., acetonitrile (B52724) and methanol). nih.gov This setup allows for the effective separation of the different trihydroxyoctadecenoic acid isomers based on their polarity.

Table 1: Exemplary UHPLC Parameters for Trihydroxyoctadecenoic Acid Analysis

| Parameter | Value |

| Column | Reversed-phase C18, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% acetic acid |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table presents a generalized set of parameters based on typical applications for oxylipin analysis.

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for non-volatile molecules like this compound, a derivatization step is essential to increase their volatility and thermal stability for GC analysis. youtube.com

The most common derivatization method for compounds containing hydroxyl and carboxylic acid functional groups is silylation. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), are used to convert the polar -OH and -COOH groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters, respectively. youtube.comrestek.com This chemical modification reduces the boiling point of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column, typically with a non-polar or semi-polar stationary phase. The separated compounds are then detected by a mass spectrometer (GC-MS). The fragmentation patterns of the silylated derivatives in the mass spectrometer can provide valuable structural information, including the location of the hydroxyl groups. researchgate.net For instance, the analysis of silylated hydroxy fatty acids by GC-MS shows characteristic fragmentation peaks that can identify the position of the hydroxyl group. researchgate.net

While LC-MS is often preferred for oxylipin analysis to avoid derivatization, GC-MS remains a valuable tool, especially for comprehensive profiling of fatty acid-related metabolites. nih.govspectroscopyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for both the purification and quantification of a broad range of molecules, including oxylipins like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.

For the purification of this compound from a complex mixture, a gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of compounds based on their hydrophobicity.

For quantification, RP-HPLC is often coupled with a mass spectrometer. A validated RP-HPLC-MS/MS method allows for the sensitive and selective quantification of analytes in biological matrices like human plasma. brjac.com.br The development of such methods involves optimizing chromatographic conditions to achieve good separation and signal-to-noise ratios for the target analyte and an internal standard. mdpi.com The quantification is typically achieved by creating a calibration curve from known concentrations of a standard. brjac.com.br

Mass Spectrometry (MS) Based Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only sensitive quantification but also detailed structural information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the precursor ion's structure.

For this compound, negative ion mode electrospray ionization (ESI) is commonly used. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation pathways. The analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the elucidation of the positions of the hydroxyl groups and the double bond. researchgate.net For example, the fragmentation of trihydroxy fatty acids often involves cleavages adjacent to the hydroxyl groups, providing diagnostic ions that pinpoint their locations on the fatty acid chain. researchgate.net

Integration of Differential Ion Mobility Spectrometry (DMS) with LC-MS/MS for Isomer Separation

The analysis of this compound is complicated by the presence of numerous isomers with the same mass-to-charge ratio. Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), is a gas-phase separation technique that separates ions based on their different mobilities in a high and low electric field. researchgate.net When integrated with LC-MS/MS, DMS provides an additional dimension of separation, which is orthogonal to both liquid chromatography and mass spectrometry. researchgate.net

This multi-dimensional approach (LC-DMS-MS/MS) has been successfully applied to the quantification of this compound and its isomers in complex samples like pea-protein isolates. restek.com The DMS cell, placed between the ion source and the mass spectrometer, separates the isomeric ions before they enter the mass analyzer. By applying a specific compensation voltage, only ions with a certain mobility are transmitted to the mass spectrometer, effectively filtering out interfering isomers and background noise. This results in enhanced selectivity and sensitivity, allowing for the accurate quantification of specific isomers that would otherwise be difficult to resolve by LC-MS/MS alone. restek.comresearchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound (9,10,13-TriHOME), providing highly accurate mass measurements that are crucial for its unambiguous identification in complex biological samples. mdpi.commdpi.com Instruments like the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers are frequently employed for this purpose. mdpi.comnih.gov These technologies offer the high resolving power and mass accuracy needed to distinguish 9,10,13-TriHOME from other co-eluting lipids with similar nominal masses.

Typically coupled with liquid chromatography (LC-HRMS), the analysis is often performed in negative electrospray ionization mode (ESI-), which is well-suited for acidic molecules like fatty acids. mdpi.comnih.gov In this mode, the deprotonated molecule [M-H]⁻ is observed. The high mass accuracy of HRMS allows for the determination of the elemental composition of the detected ion with a very low margin of error (typically < 5 ppm), thus confirming its identity. nih.gov For 9,10,13-TriHOME, with a chemical formula of C₁₈H₃₄O₅, the expected monoisotopic mass is 330.24062 g/mol . nih.govchemspider.comuni.lu

Tandem mass spectrometry (MS/MS) experiments on HRMS platforms further aid in structural confirmation. By selecting the precursor ion (e.g., m/z 329.233 for [M-H]⁻) and inducing fragmentation, a characteristic fragmentation pattern is generated that provides information about the positions of the hydroxyl groups and the double bond. nih.govrsc.org

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z | Ion Type |

|---|---|---|

| [M-H]⁻ | 329.23335 | Negative |

| [M+H]⁺ | 331.24791 | Positive |

| [M+Na]⁺ | 353.22985 | Positive |

| [M+K]⁺ | 369.20379 | Positive |

| [M+HCOO]⁻ | 375.23883 | Negative |

Data sourced from PubChemLite. uni.lu

Spectroscopic Methods for Structural Confirmation (e.g., NMR, FTIR)

While mass spectrometry provides crucial information on mass and fragmentation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the definitive confirmation of the compound's intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of fatty acids. Although its application can be limited by the need for larger sample quantities and pure isolates, ¹H-NMR and ¹³C-NMR spectra provide detailed information. For 9,10,13-TriHOME, specific proton signals would confirm the presence and location of the olefinic protons (-CH=CH-) and the protons on the carbon atoms bearing the hydroxyl groups (-CH(OH)-). Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different parts of the molecule, confirming the precise arrangement of the hydroxyl groups and the double bond along the octadecanoic acid chain. lipidmaps.org

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid method for identifying the key functional groups present in 9,10,13-TriHOME. nih.gov The FTIR spectrum of a hydroxylated fatty acid is characterized by several distinct absorption bands. mdpi.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Hydroxylated Fatty Acids

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3600–3000 | Broad, intense band |

| C-H (alkyl) | Stretching | 2960–2850 | Strong, sharp peaks |

| C=O (carboxyl) | Stretching | ~1710 | Strong, sharp peak |

| C-O-H (hydroxyl) | In-plane bending | ~1430 | Medium, broad peak |

| C-O (hydroxyl) | Stretching | ~1100 | Medium peak |

General data based on fatty acid FTIR analysis. mdpi.com

The broad O-H stretching band is indicative of the multiple hydroxyl groups and the hydrogen bonding associated with the carboxylic acid dimer. mdpi.com The presence of these characteristic bands in an FTIR spectrum provides strong evidence for the identity of the compound as a trihydroxy fatty acid. nih.govresearchgate.net

Optimized Sample Preparation and Extraction Strategies for Diverse Biological Matrices

The accurate analysis of 9,10,13-TriHOME from complex biological matrices such as plasma, tissues, or cell cultures necessitates robust and optimized sample preparation and extraction protocols. mdpi.com The goal is to efficiently isolate the analyte from interfering substances like proteins, phospholipids, and other lipids while preventing its artificial formation or degradation. rsc.orgmdpi.com

Commonly, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed. nih.govmdpi.com A typical LLE procedure involves protein precipitation with an organic solvent like acetonitrile or methanol, followed by extraction of the lipids into a non-polar solvent such as hexane (B92381) or a chloroform/methanol mixture. nih.govmdpi.comnih.gov To prevent auto-oxidation of polyunsaturated fatty acids during sample handling, antioxidants like butylated hydroxytoluene (BHT) are often added to the extraction solvents. mdpi.com

For many biological samples, 9,10,13-TriHOME may be present in its esterified form within complex lipids. Therefore, a hydrolysis step, typically a mild saponification using a base like potassium hydroxide, is required to release the free fatty acid before extraction. nih.govrsc.org

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and fractionation. rsc.orgnih.gov Different SPE sorbents can be used to selectively retain and elute classes of lipids. For instance, a silica-based SPE cartridge can be used to separate the more polar hydroxylated fatty acids from the bulk of non-oxygenated fatty acids and neutral lipids. nih.gov

Table 3: Common Sample Preparation Steps for 9,10,13-TriHOME Analysis

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Homogenization | Pulverize frozen tissue or homogenize sample in a buffer. | Disrupt sample matrix for efficient extraction. | nih.gov |

| 2. Internal Standard Spiking | Add a known amount of a labeled internal standard (e.g., ¹⁸O₂-labeled analog). | Correct for analyte loss during preparation and for matrix effects. | nih.gov |

| 3. Protein Precipitation | Add an organic solvent like acetonitrile or methanol. | Remove proteins that can interfere with analysis. | mdpi.com |

| 4. Hydrolysis (optional) | Perform mild saponification (e.g., with KOH). | Release esterified 9,10,13-TriHOME from complex lipids. | nih.gov |

| 5. Extraction | Use Liquid-Liquid Extraction (e.g., with hexane) or Solid-Phase Extraction (e.g., silica (B1680970) cartridge). | Isolate and concentrate the analyte from the sample matrix. | nih.govmdpi.comnih.gov |

| 6. Derivatization (for GC-MS) | Convert to a more volatile derivative (e.g., trimethylsilyl ether). | Improve chromatographic properties and sensitivity for GC analysis. | nih.gov |

Methodologies for Stereoisomeric Differentiation and Chiral Analysis

This compound possesses multiple chiral centers at carbons 9, 10, and 13, meaning it can exist as numerous stereoisomers. nih.gov Differentiating these isomers is critical, as their biological activities can be highly stereospecific. nih.gov This analytical challenge is addressed using chiral chromatography. aocs.orggcms.cz

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the predominant method for separating the enantiomers and diastereomers of hydroxylated fatty acids. nih.govaocs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. nih.govnih.gov Pirkle-type CSPs, which are based on an aromatic chiral selector with π-donor and π-acceptor groups, have been shown to be effective. nih.gov

A recently developed workflow for analyzing trihydroxyoctadecenoic acids (TriHOMEs) employed a chiral LC-MS method capable of resolving all sixteen possible regio- and stereoisomers of 9,10,13-TriHOME and 9,12,13-TriHOME. nih.gov This approach allows for detailed stereochemical profiling in biological samples, which has revealed that TriHOMEs with a 13(S) configuration are often enriched in biological systems, suggesting at least partial enzymatic control over their synthesis. nih.gov

Alternatively, diastereomeric derivatives can be formed by reacting the hydroxyl groups with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard, non-chiral HPLC column. aocs.org Gas chromatography (GC) on a chiral column can also be used, often after derivatization to increase the volatility of the analyte. nih.govgcms.cz

Quantitative Analysis Protocols and the Use of Internal Standards

Accurate quantification of 9,10,13-TriHOME is essential for understanding its physiological and pathological roles. Due to the complexity of biological matrices and potential variations in instrument response, a reliable quantitative method relies heavily on the use of appropriate internal standards. researchgate.netnih.gov

The gold standard for quantification in mass spectrometry-based lipidomics is the use of stable isotope-labeled internal standards. nih.govresearchgate.net For 9,10,13-TriHOME, an ideal internal standard would be the same molecule but with several atoms replaced by heavy isotopes (e.g., ¹³C or ¹⁸O). For example, ¹⁸O₂-labeled analogs of hydroxyoctadecadienoic acids have been successfully used. nih.gov These standards are chemically identical to the analyte and co-elute chromatographically but are distinguished by their higher mass in the mass spectrometer.

The quantitative workflow involves adding a precise amount of the internal standard to the sample at the very beginning of the sample preparation process. nih.govacs.org The analyte is then quantified by comparing the peak area (or height) of the endogenous, unlabeled compound to that of the added, labeled internal standard. nih.govresearchgate.net This isotope dilution method corrects for analyte losses during extraction and purification, as well as for matrix-induced ionization suppression or enhancement in the MS source. bohrium.com

Quantitative analysis is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring a specific fragmentation transition for both the analyte and its internal standard. nih.govresearchgate.net Calibration curves are often generated using a series of standards to ensure linearity and determine the limits of detection and quantification for the method. nih.govnih.gov One study reported a limit of detection for TriHOME isomers in the range of 90-98 fg on-column, demonstrating the high sensitivity of modern analytical platforms. nih.gov

Structural Modifications and Analog Development of 9,10,13 Trihydroxyoctadec 11 Enoic Acid

Design and Synthetic Routes for TriHOME Analogs and Derivatives

The generation of 9,10,13-trihydroxyoctadec-11-enoic acid (TriHOME) and its analogs is achieved through both natural biosynthetic pathways and targeted chemical synthesis. These methods are crucial for producing sufficient quantities for research and for creating novel derivatives to probe biological functions.

In biological systems, TriHOMEs are downstream metabolites of linoleic acid, an 18-carbon polyunsaturated fatty acid. nih.govnih.gov The biosynthesis is initiated by the enzymatic action of lipoxygenases (LOX) or cytochrome P450 (CYP) enzymes, which oxidize linoleic acid to form hydroperoxy intermediates, such as 9-hydroperoxyoctadecadienoic acid (9-HpODE). nih.govresearchgate.net These hydroperoxides are then further metabolized. For instance, the formation of specific TriHOME stereoisomers can occur via the hydrolysis of intermediate epoxy alcohols. nih.gov One putative route for the formation of the 13-hydroxy group involves 15-lipoxygenase (15-LOX) activity, which characteristically produces an S-chiral center. metabolomics.seresearchgate.net Another pathway involves the enzyme eLOX3, which can isomerize 9(R)-HpODE into 9(R),10,10,13(R)-TriHOME. acs.org

Chemical synthesis provides a means to generate TriHOME isomers and novel analogs that may not be accessible through biological routes. A total synthesis approach has been developed for racemic hydroxy-epoxy-octadecenoate derivatives of linoleic acid (HELs), which serve as direct precursors to TriHOMEs. nih.gov For example, 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL) can be synthesized and subsequently converted to a racemic mixture of 9,10,13-TriHOME regioisomers through standard acid hydrolysis (e.g., 1M HCl in THF). nih.gov

Furthermore, the stereospecific synthesis of individual TriHOME isomers has been accomplished. The methyl esters of specific stereoisomers, including 9S,10S,13R-trihydroxy-11E-octadecenoic acid and 9S,10R,13S-trihydroxy-11E-octadecenoic acid, have been prepared from 9S-hydroperoxy-10E,12Z-octadecadienoic acid through the formation of epoxy alcohol intermediates like methyl 10R,11R-epoxy-9S-hydroxy-12Z-octadecenoate. nih.gov These synthetic strategies are instrumental in developing stable analogs designed to resist metabolic inactivation, such as esterification or dehydrogenation, allowing for more precise studies of their biological roles. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular architecture of TriHOME and its analogs dictates their biological effects. These investigations reveal that even minor structural modifications can lead to significant changes in potency and function.

The biological activity of oxidized linoleic acid metabolites is highly dependent on their structure. For the related dihydroxy metabolite, 12,13-diHOME, research has shown that converting the terminal carboxylic acid to an ethyl acetate (B1210297) or altering the saturation of the carbon chain leads to a decrease in its ability to stimulate fatty acid uptake. bohrium.com This highlights the critical role of both the carboxyl group and the specific stereochemistry of the fatty acid chain for its biological function.

For octadecanoids, the position of the hydroxyl group is a key determinant of receptor interaction and subsequent signaling. For example, the G-protein coupled receptor GRP132 is activated by 9-hydroxyoctadecadienoic acid (9-HODE) but not by its positional isomer 13-HODE. acs.org This specificity underscores how the spatial arrangement of functional groups governs the interaction with biological targets.

Impact of Hydroxyl Group Positional Isomerism and Stereochemistry on Bioactivity

The biological activity of TriHOME is profoundly influenced by the specific arrangement of its three hydroxyl groups and the stereochemistry at each chiral center. As a molecule with three chiral centers, 9,10,13-TriHOME can exist as 16 different stereoisomers (eight pairs of enantiomers), each with potentially distinct physicochemical properties and biological functions. metabolomics.senih.gov

The stereochemical configuration is a critical determinant of bioactivity, often indicating an enzymatic origin. In biological samples from individuals with chronic obstructive pulmonary disease (COPD), TriHOMEs featuring a 13(S) configuration were found to be enantiomerically enriched compared to their 13(R) counterparts. researchgate.netnih.gov This enrichment strongly suggests that their formation is, at least in part, under the control of an enzyme, likely 15-lipoxygenase, which selectively produces the S-enantiomer. nih.gov This enzymatic control implies that specific stereoisomers are intended for distinct biological roles.

The positional isomerism of the hydroxyl groups also gives rise to different classes of TriHOMEs, such as 9,10,13-TriHOME and 9,12,13-TriHOME, which are derived from different metabolic pathways and exhibit different analytical characteristics. nih.gov For instance, the hydrolysis of the epoxy alcohol methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate yields primarily the 9S,10S,13S-trihydroxy-11E-octadecenoate, but also produces smaller amounts of other regio- and stereoisomers, including 9S,12S,13S-trihydroxy-10E-octadecenoate. nih.gov This demonstrates how a single precursor can lead to a variety of isomers, each potentially having a unique biological fate and function. The specific isomer 9(R),10(S),13(R)-TriHOME has been identified in the epidermis of mice, where it is formed from an esterified linoleate (B1235992) in ceramides, pointing to a specialized role in skin barrier function. nih.gov

The following interactive table details several known TriHOME isomers and their synthetic precursors, illustrating the diversity generated by positional and stereochemical variations.

| Isomer | Precursor(s) |

| 9S,10S,13S-Trihydroxy-11E-octadecenoate | Methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate |

| 9S,10R,13S-Trihydroxy-11E-octadecenoate | 9S-Hydroperoxy-10E,12Z-octadecadienoic acid; Methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate |

| 9S,10S,13R-Trihydroxy-11E-octadecenoic acid | 9S-Hydroperoxy-10E,12Z-octadecadienoic acid |

| 9S,12S,13S-Trihydroxy-10E-octadecenoate | Methyl 9S,10R-epoxy-13S-hydroxy-11E-octadecenoate |

| 9(R),10(S),13(R)-TriHOME | 11(E)-13(R)-OH-trans-9(R)(10(R))-EpOME |

Comparative Analysis of Biological Properties with Related Oxylipins and Fatty Acid Metabolites

To fully appreciate the biological significance of 9,10,13-TriHOME, it is essential to compare its properties with those of structurally related oxylipins and other metabolites derived from linoleic acid. These include monohydroxy (HODEs), dihydroxy (DiHOMEs), and oxo (Oxo-ODAs) derivatives.

Linoleic acid is the common precursor for a vast family of oxidized lipids, each with distinct biological activities. nih.govnih.gov The monohydroxylated metabolites, 9-HODE and 13-HODE, are known to act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid metabolism and cellular differentiation. nih.gov

The dihydroxylated derivatives, or DiHOMEs, exhibit a different set of biological functions. The isomers 9,10-DiHOME and 12,13-DiHOME, sometimes referred to as leukotoxin-diols, have been associated with toxic effects, including acute pulmonary edema. nih.gov However, 12,13-DiHOME has also been identified as a beneficial lipokine released by brown adipose tissue in response to exercise and cold exposure. nih.govnih.gov In this role, it enhances fatty acid uptake and oxidation in skeletal muscle and possesses cardioprotective properties. nih.govnih.gov This dual nature of DiHOMEs contrasts with the currently understood roles of TriHOMEs, which are primarily implicated in inflammatory processes and maintaining the skin's permeability barrier. nih.gov

Other related metabolites include the oxo-octadecadienoic acids (Oxo-ODAs). Like HODEs, certain isomers of Oxo-ODA are potent activators of PPARα, another key regulator of lipid metabolism. researchgate.net

The following interactive table provides a comparative overview of these related linoleic acid metabolites.

| Compound Class | Example(s) | Precursor | Key Reported Biological Properties/Roles |

| Trihydroxy-octadecenoic acids (TriHOMEs) | 9,10,13-TriHOME; 9,12,13-TriHOME | Linoleic Acid > Hydroxy-epoxy-octadecenoates | Involved in inflammatory processes; potential role in skin barrier function. researchgate.netnih.gov |

| Dihydroxy-octadecenoic acids (DiHOMEs) | 9,10-DiHOME; 12,13-DiHOME | Linoleic Acid > Epoxyoctadecenoic acids (EpOMEs) | Can be toxic (leukotoxin-diols) nih.gov; 12,13-diHOME acts as a beneficial lipokine to increase fatty acid uptake and improve cardiac function. nih.govnih.gov |

| Monohydroxy-octadecadienoic acids (HODEs) | 9-HODE; 13-HODE | Linoleic Acid > Hydroperoxyoctadecadienoic acids (HpODEs) | PPAR-γ agonists; regulate fatty acid uptake and can induce apoptosis in certain cell lines. nih.gov |

| Oxo-octadecadienoic acids (Oxo-ODAs) | 9-Oxo-ODA; 13-Oxo-ODA | Linoleic Acid > HODEs | PPARα agonists; regulate lipid metabolism. researchgate.net |

This comparative analysis demonstrates that the degree and position of oxygenation on the 18-carbon fatty acid backbone are critical determinants of biological function, giving rise to a diverse family of signaling molecules with distinct and sometimes opposing effects.

Future Research Directions and Emerging Paradigms for 9,10,13 Trihydroxyoctadec 11 Enoic Acid Research

Unraveling Unexplored Biosynthetic and Metabolic Branches

The current understanding of TriHOME biosynthesis is incomplete. Research on related compounds, such as 9,12,13-trihydroxy-10(E)-octadecenoic acid (pinellic acid), suggests a multi-enzyme pathway involving lipoxygenase, peroxygenase, and epoxide hydrolase, particularly in plants like tomato and cereal seeds. researchgate.netresearchgate.net However, the specific enzymes and regulatory mechanisms responsible for the synthesis of the 9,10,13-TriHOME isomer are not well defined.

Future research must focus on:

Identifying and Characterizing Biosynthetic Enzymes: A critical step is the identification of the specific peroxygenases or cytochrome P450 oxygenases involved in its formation in various organisms. researchgate.net Functional characterization of these enzymes will provide crucial insights into the regulation of TriHOME production.

Mapping Metabolic Fates: Preliminary studies on related molecules suggest that β-oxidation could be a primary degradation pathway. researchgate.net Research using isotopically labeled 9,10,13-TriHOME is necessary to trace its metabolic fate, identifying catabolites and potential conversions to other bioactive lipids. researchgate.net This could reveal whether the compound is a metabolic endpoint or an intermediate in a larger signaling cascade.

Discovery of Novel Molecular Targets and Interacting Pathways

A fundamental gap in knowledge is the identification of the molecular targets through which 9,10,13-TriHOME exerts its effects. While it is known to be a human metabolite, its direct protein interactors and downstream signaling pathways are unknown. nih.gov A related oxidized fatty acid has been shown to be an agonist for peroxisome proliferator-activated receptor-α (PPARα), suggesting that nuclear receptors could be a promising area of investigation for TriHOME activity. mdpi.com

Key research avenues include:

Target Identification Studies: Employing affinity-based proteomics and other chemical biology approaches to pull down and identify binding proteins from cell and tissue lysates.

Pathway Analysis: Once potential targets are identified, downstream signaling pathways, such as MAP kinase or NF-κB pathways, should be investigated to understand the cellular response to 9,10,13-TriHOME. mdpi.com

Comparative Toxicogenomics: Utilizing databases and computational tools to predict potential chemical-target interactions can provide initial hypotheses for experimental validation. nih.gov

Application of Advanced 'Omics' Technologies for Comprehensive TriHOME Profiling

The advent of advanced 'omics' technologies offers a powerful toolkit for a holistic understanding of 9,10,13-TriHOME. nih.govnih.gov Integrating multi-omics data can create a comprehensive picture of the compound's role in biological systems. nih.gov

Future applications should involve:

Lipidomics and Metabolomics: High-resolution mass spectrometry (MS) and chromatography techniques (LC-MS, GC-MS) are essential for accurately profiling the levels of 9,10,13-TriHOME and its isomers in different biological samples. fems-microbiology.org This will help establish correlations with physiological states or diseases.

Transcriptomics and Proteomics: By treating cells or model organisms with 9,10,13-TriHOME, whole transcriptome sequencing (RNA-seq) and quantitative proteomics can reveal changes in gene and protein expression, respectively, thereby identifying regulated pathways. flatiron.com

Single-Cell Omics: Applying these technologies at the single-cell level can uncover cellular heterogeneity in the response to 9,10,13-TriHOME, providing unprecedented resolution into its specific cellular functions. nih.gov

Investigation of Ecological Roles and Interspecies Chemical Communication

In plants, related trihydroxy fatty acids are known to be involved in defense responses against pathogens and wounding. researchgate.net For instance, pinellic acid has been shown to confer resistance to rice blast disease. contaminantdb.ca This suggests that 9,10,13-TriHOME may also function as a signaling molecule in ecological contexts.

Future research should explore:

Plant-Pathogen Interactions: Investigating the production of 9,10,13-TriHOME in plants upon fungal or bacterial infection and its direct effects on pathogen growth and development.

Interspecies Signaling: Exploring whether microorganisms produce or respond to 9,10,13-TriHOME as a means of chemical communication to coordinate community behaviors like quorum sensing or biofilm formation. nih.govresearchgate.net Such interactions are crucial in complex environments like the soil and the human microbiome. nih.gov

Development of Advanced Research Tools and Probes for TriHOME Studies

Progress in understanding 9,10,13-TriHOME is currently hampered by a lack of specific research tools. The development of such tools is a critical prerequisite for deeper functional investigations.

Priorities for tool development include:

Specific Antibodies and Immunoassays: Generating monoclonal or polyclonal antibodies that can specifically recognize 9,10,13-TriHOME would enable the development of ELISAs and immunohistochemistry applications for its quantification and localization in tissues.

Fluorescent Probes: Designing and synthesizing fluorescent probes that bind specifically to 9,10,13-TriHOME would allow for real-time imaging of its subcellular distribution and dynamics.

Selective Enzyme Inhibitors: The creation of potent and selective inhibitors for the biosynthetic enzymes of 9,10,13-TriHOME would be invaluable for elucidating its functions by observing the effects of its depletion. researchgate.net

Addressing Analytical and Methodological Challenges in TriHOME Research

A significant hurdle in studying 9,10,13-TriHOME is the analytical complexity associated with its measurement. This fatty acid belongs to a class of structurally similar isomers, making their separation and accurate quantification challenging. hmdb.cahmdb.ca

Future efforts must address:

Chromatographic Separation: Developing more advanced liquid chromatography (LC) methods with improved resolution to separate 9,10,13-TriHOME from its various stereoisomers and regioisomers, such as 9,12,13-TriHOME. researchgate.net

Mass Spectrometry Fragmentation: Conducting in-depth tandem mass spectrometry (MS/MS) studies to establish unique fragmentation patterns that can definitively distinguish between different TriHOME isomers. nih.gov

Standardization and Synthesis: Ensuring the availability of high-purity, certified analytical standards for 9,10,13-TriHOME and its key isomers is essential for accurate quantification and method validation across different laboratories. larodan.com

常见问题

Q. What experimental methods are recommended for confirming the structural configuration of 9,10,13-trihydroxyoctadec-11-enoic acid?

To confirm the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR (e.g., H, C, and 2D techniques like COSY and HSQC) can resolve hydroxyl and double-bond positions, while high-resolution MS (HRMS) validates the molecular formula (CHO) . For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography (if crystallizable) is critical, as the compound’s bioactivity often depends on stereochemistry (e.g., (9S,10R,11E,13S) configuration) .

Q. How can researchers optimize analytical protocols for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use reverse-phase C18 columns with a mobile phase gradient of water/acetonitrile (0.1% formic acid) to enhance ionization. For quantification, employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods per FDA guidelines (linearity, LOQ, precision) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA and CLP regulations:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of aerosols.

- Store at -20°C in inert conditions to prevent oxidation.

- Refer to safety data sheets (SDS) for emergency measures (e.g., spill neutralization with absorbent materials) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in mammalian systems?

The (9S,10R,11E,13S) configuration is critical for binding to lipid receptors (e.g., PPAR-γ). Use enantioselective synthesis (Sharpless asymmetric dihydroxylation) to produce stereoisomers. Compare bioactivity via in vitro assays (e.g., gene expression profiling in adipocytes) to identify structure-activity relationships (SAR) .

Q. What computational strategies can predict novel derivatives of this compound with enhanced bioactivity?

Apply density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase-2). Use QSAR models trained on existing bioactivity data to prioritize derivatives for synthesis .

Q. How should researchers address contradictions in reported biological functions of this compound across studies?

Systematic meta-analysis is key:

Q. What advanced separation techniques improve the purification of this compound from complex biological mixtures?

High-performance countercurrent chromatography (HPCCC) with a solvent system of hexane/ethyl acetate/methanol/water (4:5:4:5, v/v) achieves high purity (>95%). For scale-up, integrate with preparative HPLC using a phenyl-hexyl column .

Methodological Innovations

Q. How can machine learning enhance the discovery of metabolic pathways involving this compound?

Train neural networks on metabolomics datasets (e.g., KEGG, Reactome) to predict enzymatic interactions. Use pathway enrichment analysis (tools like MetaboAnalyst) to link the compound to inflammation or oxidative stress pathways. Validate predictions via isotope tracing (C-labeled precursors) .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

Implement a factorial design:

- Variables: temperature (4°C vs. -20°C), antioxidants (BHT, ascorbic acid), and packaging (nitrogen vs. vacuum).

- Monitor degradation via UPLC-UV at 210 nm.

- Use Arrhenius kinetics to extrapolate shelf-life .

Data Management and Validation

Q. How should researchers handle conflicting spectral data (NMR/MS) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。